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molecular formula C8H4F3IN2 B3275492 4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile CAS No. 62584-29-6

4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile

Cat. No. B3275492
M. Wt: 312.03 g/mol
InChI Key: OYQJGMPKFMIKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07763657B2

Procedure details

4-Amino-3-trifluoromethylbenzonitrile (100 mg, 0.54 mmol) and ICl (1.1 eq, 0.58 mmol, 96.00 mg) were added methylene chloride. The mixture was stirred for 12 hr. The reaction mixture was purified according to step 2 of Example 8 to give a title compound (30.5 mg, 18.10%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
18.1%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[I:14]Cl>C(Cl)Cl>[NH2:1][C:2]1[C:3]([C:10]([F:11])([F:12])[F:13])=[CH:4][C:5]([C:6]#[N:7])=[CH:8][C:9]=1[I:14]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)C(F)(F)F
Name
Quantity
96 mg
Type
reactant
Smiles
ICl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1C(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 mg
YIELD: PERCENTYIELD 18.1%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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